3,6-dimethyl-1H-indole
Overview
Description
3,6-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The addition of methyl groups at the 3 and 6 positions of the indole ring can modify its chemical and biological properties, making this compound a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Nenitzescu indole synthesis is a classical method that can be adapted for the preparation of methyl-substituted indoles . This method typically involves the reaction of an o-nitrotoluene derivative with an enamine or a similar compound under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. The choice of method depends on factors such as yield, cost, and environmental impact. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the indole ring.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,6-dimethylindole-2-carboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3,6-Dimethyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, enzymes, and proteins, influencing biological pathways. For example, it may act as an agonist or antagonist at serotonin receptors, similar to other indole derivatives . The specific pathways and targets depend on the functional groups present and the overall structure of the molecule.
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar in structure but with only one methyl group, affecting its reactivity and biological properties.
6-Methylindole: Another methyl-substituted indole with distinct chemical behavior.
2,3-Dimethylindole: A compound with methyl groups at different positions, leading to different reactivity and applications.
Uniqueness: 3,6-Dimethyl-1H-indole is unique due to the specific positioning of its methyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with tailored properties .
Properties
IUPAC Name |
3,6-dimethyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQGRJQLONTTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81784-48-7 | |
Record name | 3,6-dimethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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